molecular formula C19H14ClN3OS2 B2941904 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 941878-71-3

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2941904
CAS No.: 941878-71-3
M. Wt: 399.91
InChI Key: UEFJOZFZEIQQDJ-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole, a pyridine, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions:

    Formation of the Benzo[d]thiazole Ring: This step often starts with the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 5-chloro-4-methylbenzoic acid, under acidic conditions.

    Pyridine Introduction: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Thiophene Carboxamide Formation: The final step involves the coupling of the benzo[d]thiazole-pyridine intermediate with thiophene-2-carboxylic acid or its derivatives, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under various conditions, often in the presence of catalysts or under reflux.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
  • N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide stands out due to the presence of the thiophene ring, which can impart unique electronic properties and enhance its binding affinity to certain biological targets. This makes it particularly valuable in the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS2/c1-12-14(20)7-8-15-17(12)22-19(26-15)23(11-13-5-2-3-9-21-13)18(24)16-6-4-10-25-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFJOZFZEIQQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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